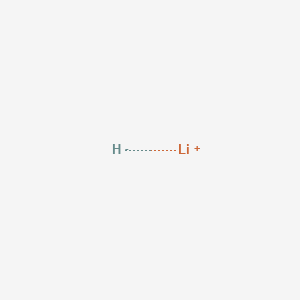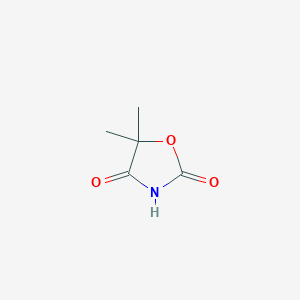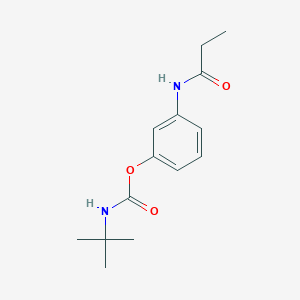![molecular formula C13H18O B107774 Benzene, [(cyclohexyloxy)methyl]- CAS No. 16224-09-2](/img/structure/B107774.png)
Benzene, [(cyclohexyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(cyclohexyloxy)methyl]-, also known as CHOM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. The compound contains a benzene ring, which is a highly stable and aromatic structure, and a cyclohexyl group attached to an ether linkage. CHOM has been studied for its potential applications in various fields, including medicine, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of Benzene, [(cyclohexyloxy)methyl]- is not fully understood, but it is believed to involve the activation of certain signaling pathways in cells. Studies have suggested that Benzene, [(cyclohexyloxy)methyl]- may activate the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Benzene, [(cyclohexyloxy)methyl]- may also activate the JNK pathway, which is involved in the regulation of cell growth and apoptosis. The exact mechanism of action may vary depending on the specific application of Benzene, [(cyclohexyloxy)methyl]-.
Effets Biochimiques Et Physiologiques
Studies have shown that Benzene, [(cyclohexyloxy)methyl]- has a range of biochemical and physiological effects. In vitro studies have suggested that Benzene, [(cyclohexyloxy)methyl]- may have anti-inflammatory and analgesic properties, as it can inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity. In addition, Benzene, [(cyclohexyloxy)methyl]- has been shown to induce apoptosis in cancer cells, which may make it a promising anticancer agent. Studies have also suggested that Benzene, [(cyclohexyloxy)methyl]- may have potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzene, [(cyclohexyloxy)methyl]- for lab experiments is its ease of synthesis and high purity. Benzene, [(cyclohexyloxy)methyl]- can be synthesized in high yield and purity using simple reaction conditions, which makes it a convenient compound for research. In addition, Benzene, [(cyclohexyloxy)methyl]- is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of Benzene, [(cyclohexyloxy)methyl]- is its low solubility in water, which may make it difficult to use in certain applications. In addition, the mechanism of action of Benzene, [(cyclohexyloxy)methyl]- is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on Benzene, [(cyclohexyloxy)methyl]-. One potential direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Studies could focus on the specific signaling pathways involved in its mechanism of action and explore its potential as a therapeutic agent for conditions such as arthritis and chronic pain. Another potential direction is to investigate its potential as an anticancer agent. Studies could focus on its ability to induce apoptosis in cancer cells and explore its potential as a treatment for various types of cancer. Finally, further research could be conducted on the use of Benzene, [(cyclohexyloxy)methyl]- as a building block for the synthesis of novel polymers and materials, which could have potential applications in various fields of materials science.
Méthodes De Synthèse
The synthesis of Benzene, [(cyclohexyloxy)methyl]- involves the reaction of benzyl chloride with cyclohexanol in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanol attacks the benzyl chloride to form an ether linkage. The resulting product is then purified through distillation or column chromatography. The yield of the reaction is typically high, and the purity of the product can be improved through further purification steps.
Applications De Recherche Scientifique
Benzene, [(cyclohexyloxy)methyl]- has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine, where Benzene, [(cyclohexyloxy)methyl]- has been shown to have anti-inflammatory and analgesic properties. Studies have also suggested that Benzene, [(cyclohexyloxy)methyl]- may have potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In addition, Benzene, [(cyclohexyloxy)methyl]- has been studied for its potential applications in materials science, where it has been used as a building block for the synthesis of novel polymers and materials. Benzene, [(cyclohexyloxy)methyl]- has also been studied for its potential applications in catalysis, where it has been used as a ligand for transition metal catalysts.
Propriétés
Numéro CAS |
16224-09-2 |
|---|---|
Nom du produit |
Benzene, [(cyclohexyloxy)methyl]- |
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
cyclohexyloxymethylbenzene |
InChI |
InChI=1S/C13H18O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |
Clé InChI |
IMCZVQCVSSWPCG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OCC2=CC=CC=C2 |
SMILES canonique |
C1CCC(CC1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



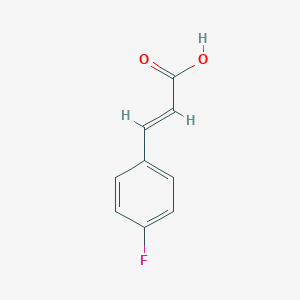
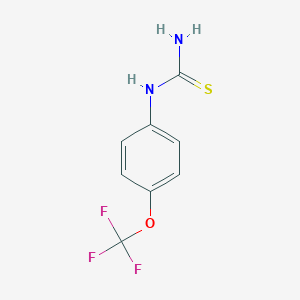
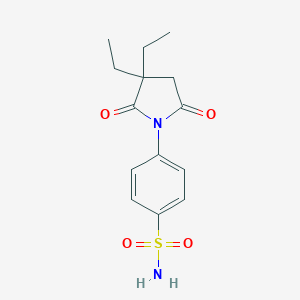
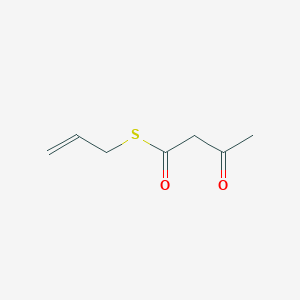
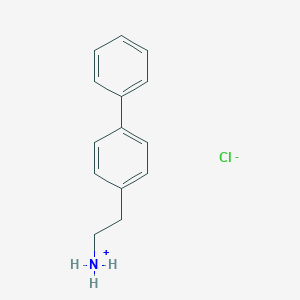
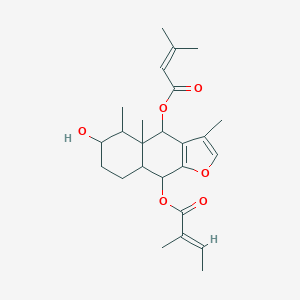
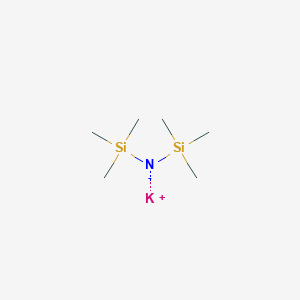
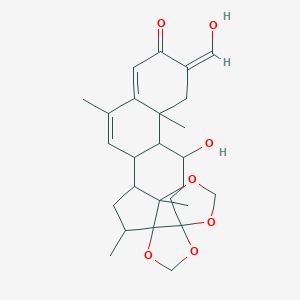
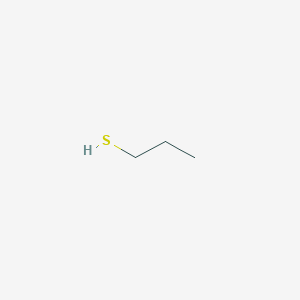
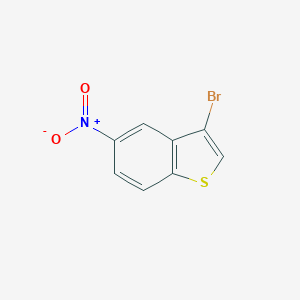
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)
